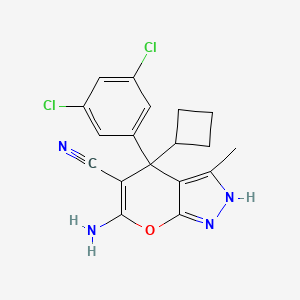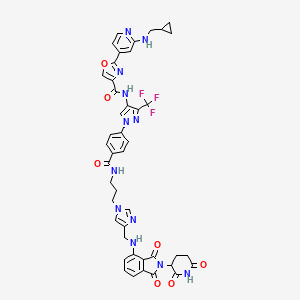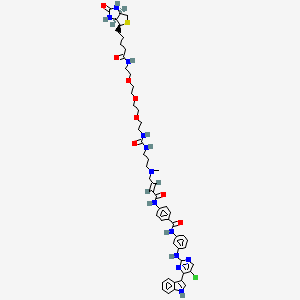
bio-THZ1
Übersicht
Beschreibung
bio-THZ1: is a biotinylated version of THZ1, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It binds irreversibly to CDK7, making it a valuable tool in scientific research, particularly in the study of cell cycle regulation and transcriptional control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bio-THZ1 involves the biotinylation of THZ1. THZ1 itself is synthesized through a series of chemical reactions that introduce a phenylaminopyrimidine structure with a cysteine-reactive acrylamide moiety . The biotinylation process involves the attachment of a biotin molecule to THZ1, enhancing its utility in biochemical assays.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is typically stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: bio-THZ1 unterliegt kovalenten Bindungsreaktionen, die spezifisch auf den C312-Rest außerhalb der Kinase-Domäne von CDK7 abzielen . Diese kovalente Modifikation ist entscheidend für seine Selektivität und Potenz.
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Dimethylsulfoxid (DMSO) zur Solubilisierung und verschiedene organische Lösungsmittel zur Reinigung . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die erfolgreiche Anlagerung des Biotinmoleküls zu gewährleisten.
Hauptsächlich gebildete Produkte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch seine hohe Affinität und irreversible Bindung an CDK7 gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
bio-THZ1 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, CDK7 selektiv zu inhibieren, häufig eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird in Studien zur Enzymkinetik und Proteininteraktionen verwendet.
Biologie: Wird in Zellzyklusstudien und transkriptionellen Regulationsforschung eingesetzt.
Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, insbesondere bei Krebsarten mit überexprimiertem CDK7.
Industrie: Wird bei der Entwicklung von diagnostischen Assays und Therapeutika eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es irreversibel an CDK7 bindet und dessen Kinaseaktivität inhibiert. Diese Inhibition stört die Phosphorylierung der RNA-Polymerase II und beeinflusst so die Transkriptionsinitiierung und -elongation . Die Verbindung stört auch die Phosphorylierung anderer CDKs, was zu Zellzyklusarrest und Apoptose in Krebszellen führt .
Wirkmechanismus
bio-THZ1 exerts its effects by binding irreversibly to CDK7, inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, thereby affecting transcription initiation and elongation . The compound also interferes with the phosphorylation of other CDKs, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
THZ1: Die nicht-biotinilierte Version von bio-THZ1, ebenfalls ein potenter CDK7-Inhibitor.
CT7001: Ein weiterer selektiver CDK7-Inhibitor mit einer anderen Bindungsmode.
SY-1365: Ein selektiver CDK7-Inhibitor in klinischen Studien zur Krebstherapie.
Eindeutigkeit: Die Biotinierung von this compound erhöht seine Nützlichkeit in biochemischen Assays und ermöglicht präzisere Studien zu CDK7-Interaktionen und -Funktionen. Diese Biotinierung unterscheidet es von anderen CDK7-Inhibitoren und bietet ein einzigartiges Werkzeug für Forschungsanwendungen .
Eigenschaften
IUPAC Name |
4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCJVVFIKPHFA-SFDVBDGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65ClN12O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






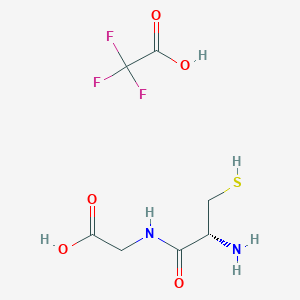


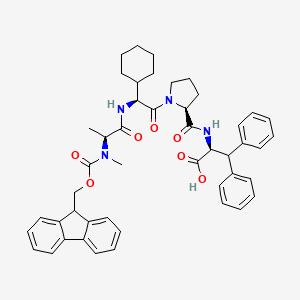


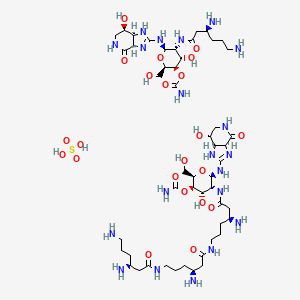
![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)
